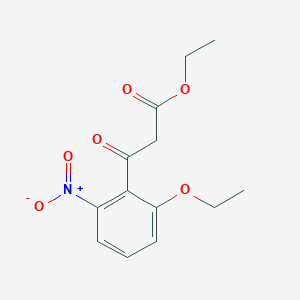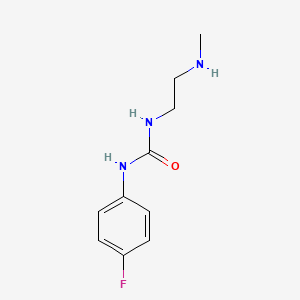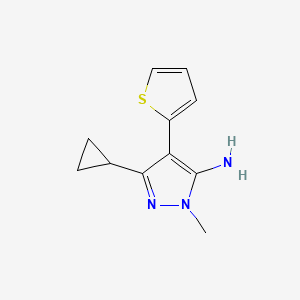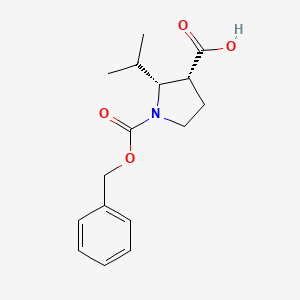
Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes an ethoxy group, a nitro group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-ethoxy-6-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an esterification process. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Reduction: Ethyl 3-(2-ethoxy-6-aminophenyl)-3-oxopropanoate.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and carbonyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2-methoxy-6-nitrophenyl)-3-oxopropanoate
- Ethyl 3-(2-ethoxy-4-nitrophenyl)-3-oxopropanoate
- Ethyl 3-(2-ethoxy-6-aminophenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate is unique due to the specific positioning of the ethoxy and nitro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C13H15NO6 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15NO6/c1-3-19-11-7-5-6-9(14(17)18)13(11)10(15)8-12(16)20-4-2/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
BPVQFSALIKSTLR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1C(=O)CC(=O)OCC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)





![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)

